N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a methyl-linked acetamide moiety.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-12-18(15-5-3-4-6-16(15)22-12)19(27)20(28)21-11-17-23-24-25-26(17)13-7-9-14(29-2)10-8-13/h3-10,22H,11H2,1-2H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHYEUSBAVTZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Coupling Reaction: The final step involves coupling the tetrazole and indole derivatives using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the tetrazole ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the indole moiety or methoxyphenyl group.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula for N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is .
Structural Features
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl and indole groups contributes to its pharmacological properties.
Anticancer Activity
Research indicates that tetrazole derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit tumor growth in various cancer cell lines.
Case Study:
In vitro studies demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The mechanism involved the modulation of cell cycle regulators and apoptosis-related proteins.
Anti-inflammatory Properties
Tetrazole derivatives are also recognized for their anti-inflammatory effects. This particular compound has shown promise in reducing inflammation markers in experimental models.
Case Study:
A study involving animal models of inflammation revealed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
The compound has exhibited antimicrobial properties against various bacterial strains. Its efficacy against resistant strains makes it a candidate for further exploration in antibiotic development.
Case Study:
In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Interaction with Biological Targets
The mechanisms through which this compound exerts its effects involve interaction with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation: It could act as an antagonist or agonist at certain receptors implicated in pain and inflammatory responses.
Structure–Activity Relationship (SAR)
Studies on SAR have indicated that modifications to the tetrazole ring and side chains can enhance or diminish biological activity. This information is crucial for optimizing the compound's efficacy.
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the indole moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Hypothesized Bioactivity Trends
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to the 4-chlorobenzoyl group in ’s analog, which could exhibit stronger electrophilic reactivity .
- Heterocyclic Side Chains : The tetrazole’s nitrogen-rich structure (target compound) may improve binding to metal ions or polar enzyme pockets compared to the isoxazole in ’s analog, which offers fewer hydrogen-bonding sites .
Biological Activity
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, an indole moiety, and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 404.4 g/mol. The structural complexity is indicative of its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₆O₅ |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring can mimic carboxylate groups, facilitating enzyme inhibition by binding to active sites. The indole moiety enhances binding affinity through interactions with hydrophobic pockets in proteins, which may lead to increased specificity in targeting various biological pathways.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant strains. In vitro studies have demonstrated that certain tetrazole derivatives can inhibit bacterial growth at minimal inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against resistant strains like MRSA .
Anticancer Potential
Studies have suggested that compounds containing indole and tetrazole moieties may exhibit anticancer properties by inducing apoptosis in cancer cells. The interaction between the compound and cellular receptors involved in cell proliferation could lead to reduced tumor growth. In vitro assays have shown promising results against various cancer cell lines, indicating a potential for further development as an anticancer agent.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been observed in several studies. By inhibiting specific enzymes involved in the inflammatory response, such as phospholipases, it may reduce inflammation-related damage in tissues .
Case Studies and Research Findings
- Antibacterial Activity Study :
- Anticancer Research :
- Inflammation Modulation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
